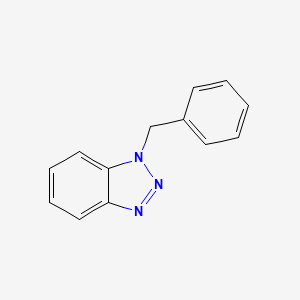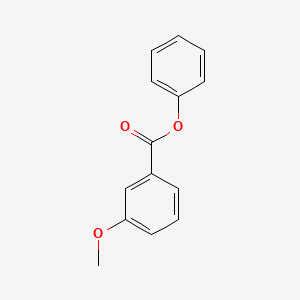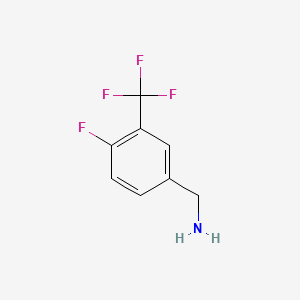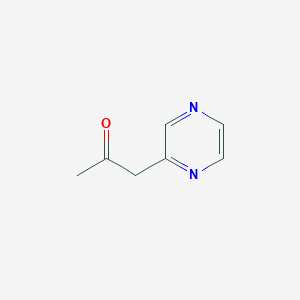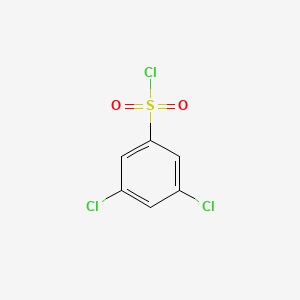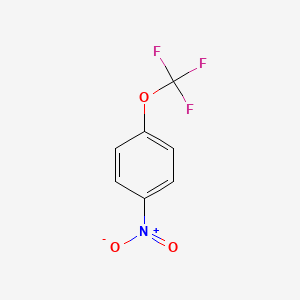
Methyl 4,4,4-trifluoro-3-oxobutanoate
Overview
Description
“Methyl 4,4,4-trifluoro-3-oxobutanoate” is a chemical compound with the molecular formula C5H5F3O3 . It is used as a drug intermediate and serves as a cyclization, oxidation, and halogenating reaction catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C5H5F3O3. It has an average mass of 170.087 Da and a monoisotopic mass of 170.019073 Da .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a density of 1.3±0.1 g/cm3, a boiling point of 117.4±35.0 °C at 760 mmHg, and a flash point of 25.1±20.8 °C . It also has a vapour pressure of 17.4±0.2 mmHg at 25°C .Scientific Research Applications
Synthesis of Trifluoromethyl-Containing Fused Pyridines
Methyl 4,4,4-trifluoro-3-oxobutanoate is used in the synthesis of trifluoromethyl-containing fused pyridines. It reacts with electron-rich amino heterocycles, leading to a regiospecific annulation process. This method yields a range of CF3-containing fused pyridines with high efficiency (Volochnyuk et al., 2003).
Versatile Intermediate for Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, derived from this compound, is a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. This includes oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, achievable through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Production of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
This compound can be synthesized from ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, which undergoes a series of reactions leading to the formation of an intermediate. This intermediate is then aromatized to a pyrazine using bromine or other oxidants. The process can be executed in a one-pot fashion without isolating intermediates (Zaragoza & Gantenbein, 2017).
Enantioselective Bioreduction
Kluyveromyces marxianus, a type of yeast, is used for the bioreduction of ethyl 4,4,4-trifluoro-3-oxobutanoate. This process results in yields and enantiomeric excesses that vary depending on the tri-halide structures involved (Oliveira et al., 2013).
Safety and Hazards
“Methyl 4,4,4-trifluoro-3-oxobutanoate” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
methyl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMUBWWZTSZGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003613 | |
| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83643-84-9 | |
| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,4,4-trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


